molecular formula C16H13N5 B14205876 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-27-6

1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-

Cat. No.: B14205876
CAS No.: 824394-27-6
M. Wt: 275.31 g/mol
InChI Key: VRFAQSRFUCXSQA-UHFFFAOYSA-N
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Description

1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that contains both benzimidazole and imidazole moieties These structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the reaction of o-phenylenediamine with an aromatic aldehyde under specific conditions. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . Another method involves the use of high-pressure conditions with hydrochloric acid and subsequent neutralization with ammonia to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole or benzimidazole rings, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as a protein kinase inhibitor, topoisomerase inhibitor, or heparanase inhibitor . These interactions can disrupt cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to its dual benzimidazole and imidazole structure, which provides a versatile platform for chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

824394-27-6

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C16H13N5/c17-10-5-6-13-14(9-10)21-16(20-13)12-4-2-1-3-11(12)15-18-7-8-19-15/h1-9H,17H2,(H,18,19)(H,20,21)

InChI Key

VRFAQSRFUCXSQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)N

Origin of Product

United States

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